Cholesteryl butyrate has shown promise in inhibiting the proliferation of various cancer cell lines in laboratory studies. It is believed to work through multiple mechanisms, including:
Cholesteryl butyrate is a chemical compound classified as a cholesteryl ester, with the molecular formula and a molecular mass of 456.74 g/mol. It is recognized by its CAS Registry Number 521-13-1. The compound consists of a cholesterol moiety linked to butyric acid, which contributes to its biological activity and potential therapeutic applications. Cholesteryl butyrate appears as a solid at room temperature, with a melting point of approximately 102 °C .
As mentioned earlier, Chol-but acts as a prodrug for butyric acid. Once inside the body, enzymes can cleave the ester bond, releasing butyric acid. Butyric acid has various proposed mechanisms of action, including:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic purposes.
Cholesteryl butyrate exhibits significant biological activity, particularly as a prodrug for butyric acid, which has been extensively studied for its anti-inflammatory and anticancer properties. The compound has shown effectiveness in:
Cholesteryl butyrate can be synthesized through several methods, including:
These synthesis methods are crucial for producing cholesteryl butyrate in sufficient quantities for research and potential therapeutic applications.
Cholesteryl butyrate has several applications in the pharmaceutical field:
Cholesteryl butyrate shares similarities with other cholesteryl esters and fatty acid derivatives. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Cholesterol | Precursor to many steroid hormones | |
| Butyric Acid | Short-chain fatty acid with strong anti-inflammatory properties | |
| Cholesteryl Oleate | Contains oleic acid; used in lipid metabolism studies | |
| Cholesteryl Palmitate | Contains palmitic acid; involved in energy storage |
Cholesteryl butyrate is unique due to its specific combination of cholesterol and butyric acid, which allows it to function effectively as a prodrug while retaining the beneficial properties of both components. Its application in drug delivery systems further distinguishes it from other similar compounds.
The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 521-13-1, which serves as a unique identifier for this specific chemical entity in scientific literature and databases [5]. The monoisotopic mass of cholesteryl butyrate is 456.396731 Da, which represents the exact mass of the most abundant isotopic form of the molecule [2]. This precise mass value is particularly important for mass spectrometric analyses and identification of the compound in complex mixtures [6].
| Property | Value |
|---|---|
| Molecular Formula | C31H52O2 |
| Average Molecular Weight | 456.7434 g/mol |
| Monoisotopic Mass | 456.396731 Da |
| CAS Registry Number | 521-13-1 |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |
The International Union of Pure and Applied Chemistry (IUPAC) name for cholesteryl butyrate is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate, which provides a systematic description of its chemical structure including stereochemical configurations [8]. Alternative names include cholesteryl butanoate, cholesterol butyrate, and 5-cholesten-3β-ol butyrate, which are commonly used in scientific literature and commercial contexts [1] [4].
Cholesteryl butyrate possesses a complex three-dimensional structure with multiple stereogenic centers that define its spatial arrangement [8]. The molecule contains eight defined stereocenters, all of which contribute to its specific biological and chemical properties [20]. The stereochemistry of cholesteryl butyrate is described using the Cahn-Ingold-Prelog (CIP) system, which assigns R or S configurations to each stereocenter based on the priority of attached groups [8].
The stereochemical configuration of cholesteryl butyrate is represented in its IUPAC name as (3S,8S,9S,10R,13R,14S,17R), indicating the absolute configuration at each of the seven main stereocenters in the cholesterol backbone [8]. The eighth stereocenter is found in the side chain at position 20, which has an R configuration [20]. This specific stereochemical arrangement is critical for the compound's physical properties and potential biological interactions [9].
The core structure of cholesteryl butyrate consists of the cholesterol moiety, which includes:
The stereochemistry at the C-3 position is particularly important, as it determines the orientation of the butyrate ester group [14]. In cholesteryl butyrate, the ester linkage at C-3 has a beta (β) orientation, meaning it projects above the plane of the steroid ring system when drawn in the conventional manner [19]. This 3β configuration is characteristic of naturally occurring cholesterol derivatives and influences the compound's physical properties and molecular interactions [15].
The overall three-dimensional structure of cholesteryl butyrate can be described as having a relatively rigid steroid core with a flexible butyrate ester group and side chain [21]. This combination of rigid and flexible elements contributes to the compound's specific physical and chemical behavior in various environments [10].
Cholesteryl butyrate contains several key functional groups that define its chemical reactivity and physical properties [1]. The most prominent functional group is the ester linkage, formed between the hydroxyl group of cholesterol and the carboxyl group of butyric acid [2]. This ester bond (R-COO-R') is characterized by a carbon-oxygen double bond (C=O) and a carbon-oxygen single bond (C-O) arrangement, creating a planar structure around the carbonyl carbon [7].
The ester functional group in cholesteryl butyrate is located at the C-3 position of the steroid nucleus and serves as the primary site for potential hydrolysis reactions [9]. The carbonyl group (C=O) of the ester is particularly important as it creates a region of partial positive charge on the carbon atom and partial negative charge on the oxygen atom, making it susceptible to nucleophilic attack [7] [24].
Other significant functional groups and structural features in cholesteryl butyrate include:
An alkene group (C=C) between positions C-5 and C-6 in the B-ring of the steroid nucleus, which introduces rigidity and potential sites for addition reactions [2] [8]
Multiple methyl groups (CH3) at positions C-10, C-13, and in the side chain, which contribute to the hydrophobic character of the molecule [8] [15]
A branched aliphatic side chain at position C-17, containing multiple carbon-carbon single bonds and methyl branches [10] [20]
The chemical bonding in cholesteryl butyrate follows standard organic chemistry principles, with predominantly sp3 hybridized carbon atoms forming tetrahedral geometries throughout most of the structure [7]. Exceptions include the sp2 hybridized carbons in the alkene group (C-5 and C-6) and in the carbonyl portion of the ester, which form trigonal planar geometries [7] [24].
The distribution of electron density in cholesteryl butyrate creates distinct regions of polarity and hydrophobicity [9]. The ester group introduces a polar region with hydrogen bond acceptor capabilities, while the steroid nucleus and aliphatic side chain form extensive hydrophobic surfaces [15]. This amphipathic character influences the compound's solubility, with cholesteryl butyrate being highly soluble in non-polar organic solvents but poorly soluble in water [9] [15].
The chemical bonding and functional group arrangement in cholesteryl butyrate determine its reactivity patterns [7]. The ester group can undergo hydrolysis under acidic or basic conditions, regenerating cholesterol and butyric acid [9]. The alkene group can participate in addition reactions typical of carbon-carbon double bonds, such as hydrogenation or epoxidation [7]. These reactive sites provide potential pathways for chemical modifications and transformations of the molecule [15].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of cholesteryl butyrate through the analysis of its 1H (proton) and 13C (carbon) NMR spectra [6]. These spectroscopic profiles are essential for confirming the compound's identity and purity, as well as for elucidating specific structural features [11].
The 1H NMR spectrum of cholesteryl butyrate displays several characteristic signals that correspond to different proton environments within the molecule [11] [30]. Key features of the 1H NMR spectrum include:
A distinctive singlet at approximately 0.68 ppm, which is assigned to the C-18 methyl protons of the steroid nucleus [11] [25]
Multiple signals in the range of 0.80-1.20 ppm, corresponding to various methyl groups in the steroid nucleus and side chain, including the C-19 methyl protons and the terminal methyl groups of the isooctyl side chain [25] [30]
A complex multiplet pattern in the region of 1.20-2.40 ppm, arising from the numerous methylene and methine protons in the steroid ring system [11] [30]
Signals at approximately 2.30 ppm attributed to the methylene protons adjacent to the carbonyl group in the butyrate moiety (CH3CH2CH2COO-) [25]
A multiplet at around 4.60-4.70 ppm corresponding to the C-3 proton, which is deshielded due to its proximity to the ester group [11] [30]
A signal at approximately 5.35 ppm assigned to the olefinic proton at C-6, which is characteristic of the double bond in the B-ring of the steroid nucleus [25] [30]
The 13C NMR spectrum of cholesteryl butyrate provides complementary information about the carbon framework of the molecule [25]. Significant features of the 13C NMR spectrum include:
A signal at approximately 173 ppm corresponding to the carbonyl carbon of the ester group, which is highly deshielded due to the adjacent oxygen atoms [25]
A pair of signals at approximately 122-140 ppm assigned to the olefinic carbons (C-5 and C-6) of the steroid double bond [25]
A signal at around 73-74 ppm attributed to the C-3 carbon bearing the ester group [25] [30]
Multiple signals in the range of 10-60 ppm corresponding to the various methyl, methylene, and methine carbons of the steroid nucleus, side chain, and butyrate moiety [25] [30]
| NMR Signal Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| 1H NMR | 0.68 (s) | C-18 methyl protons |
| 1H NMR | 0.80-1.20 (m) | Various methyl groups |
| 1H NMR | 2.30 (t) | -CH2COO- protons |
| 1H NMR | 4.60-4.70 (m) | C-3 proton |
| 1H NMR | 5.35 (d) | C-6 olefinic proton |
| 13C NMR | 173 | Ester carbonyl carbon |
| 13C NMR | 122-140 | Olefinic carbons (C-5, C-6) |
| 13C NMR | 73-74 | C-3 carbon (ester-bearing) |
| 13C NMR | 10-60 | Aliphatic carbons |
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide additional structural information by revealing correlations between different nuclei in the molecule [30]. These techniques are particularly valuable for confirming the connectivity of the butyrate moiety to the cholesterol backbone and for resolving complex signal patterns in the steroid ring system [25] [30].
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups in cholesteryl butyrate through the analysis of molecular vibrations [7] [24]. The IR spectrum of cholesteryl butyrate exhibits several characteristic absorption bands that correspond to specific structural features of the molecule [12] [18].
Key absorption bands in the IR spectrum of cholesteryl butyrate include:
A strong absorption band at approximately 1735-1750 cm-1, which is attributed to the C=O stretching vibration of the ester group [24]. This band is particularly diagnostic for confirming the presence of the butyrate ester linkage [18].
Absorption bands in the region of 2850-2950 cm-1, corresponding to the C-H stretching vibrations of methyl and methylene groups in both the steroid nucleus and the butyrate moiety [24]. These bands are typically strong and reflect the predominantly aliphatic nature of the compound [18].
A weak absorption band at approximately 3000-3100 cm-1, assigned to the =C-H stretching vibration associated with the alkene group (C-5 to C-6) in the steroid nucleus [24].
Strong absorption bands in the region of 1150-1250 cm-1, attributed to the C-O-C asymmetric stretching vibrations of the ester linkage [24]. These bands provide further confirmation of the ester functional group [18].
A medium-intensity absorption band at approximately 1650-1680 cm-1, corresponding to the C=C stretching vibration of the alkene group in the steroid nucleus [24].
Multiple absorption bands in the fingerprint region (below 1500 cm-1) that arise from complex combinations of bending and stretching vibrations throughout the molecule [18]. While these bands are difficult to assign individually, their collective pattern is characteristic of the overall molecular structure [24].
| IR Absorption Band (cm-1) | Intensity | Assignment |
|---|---|---|
| 1735-1750 | Strong | C=O stretching (ester) |
| 2850-2950 | Strong | C-H stretching (aliphatic) |
| 3000-3100 | Weak | =C-H stretching (alkene) |
| 1150-1250 | Strong | C-O-C stretching (ester) |
| 1650-1680 | Medium | C=C stretching (alkene) |
| 1440-1480 | Medium | CH2 bending |
| 1365-1390 | Medium | CH3 bending |
The IR spectrum of cholesteryl butyrate can be used to distinguish it from free cholesterol and other cholesteryl esters [18]. Free cholesterol exhibits a characteristic O-H stretching band at approximately 3400-3600 cm-1, which is absent in cholesteryl butyrate due to the esterification of the hydroxyl group [24]. Different cholesteryl esters can be differentiated based on subtle variations in their carbonyl stretching frequencies and fingerprint regions, reflecting differences in the acyl chain length and degree of unsaturation [18] [24].
Mass spectrometry (MS) provides valuable information about the molecular weight and structural features of cholesteryl butyrate through the analysis of its fragmentation patterns [13] [23]. The mass spectral behavior of cholesteryl butyrate is characterized by specific fragmentation pathways that reflect the compound's molecular architecture [6] [32].
In electron impact (EI) mass spectrometry, cholesteryl butyrate typically does not show a strong molecular ion peak (M+) at m/z 456, which would correspond to its molecular weight [13]. Instead, the compound undergoes characteristic fragmentation processes that generate diagnostic fragment ions [23]. The major fragmentation pathways and resulting ions include:
Loss of the butyrate moiety through cleavage of the ester bond, resulting in a fragment ion at m/z 368-369, which corresponds to the cholestadiene fragment (loss of C4H8O2) [23] [32]. This is one of the most prominent fragments in the mass spectrum and is characteristic of cholesteryl esters [13].
Fragmentation of the steroid nucleus, producing various fragment ions that reflect the breaking of different carbon-carbon bonds in the ring system [13]. These fragments typically appear in the m/z 200-350 range [23].
Cleavage of the side chain at position C-17, generating fragment ions that depend on the specific bond that is broken [13]. These fragments provide information about the structure of the isooctyl side chain [23].
Formation of smaller fragment ions from the butyrate moiety, such as the acylium ion (C3H7CO+) at m/z 71 and related fragments [13] [23].
| m/z Value | Relative Intensity | Fragment Assignment |
|---|---|---|
| 456 | Weak | Molecular ion (M+) |
| 368-369 | Strong | Cholestadiene fragment (loss of butyrate) |
| 353 | Medium | Loss of butyrate and methyl group |
| 255-260 | Medium | Steroid nucleus fragments |
| 213 | Medium | Ring D fragment |
| 145-150 | Medium | Ring A and B fragments |
| 71 | Strong | Acylium ion from butyrate (C3H7CO+) |
| 43 | Strong | C3H7+ fragment |
In soft ionization techniques such as electrospray ionization (ESI), cholesteryl butyrate typically forms adduct ions rather than undergoing extensive fragmentation [27] [32]. Common adducts include [M+NH4]+ at m/z 474 and [M+Na]+ at m/z 479, which can be used for molecular weight confirmation [32]. Tandem mass spectrometry (MS/MS) of these adduct ions can then induce controlled fragmentation to generate structural information [27].
A particularly useful approach for the analysis of cholesteryl butyrate and other cholesteryl esters is the use of neutral loss scanning for the loss of cholestane (368 Da) [27]. This technique allows for the selective detection of cholesteryl esters in complex mixtures and can be used to monitor changes in cholesteryl butyrate concentration in biological samples [32].
The mass spectrometric behavior of cholesteryl butyrate is influenced by the ionization technique, instrument parameters, and sample preparation methods [27]. Optimization of these factors is essential for obtaining reliable and informative mass spectral data for this compound [32].
Raman spectroscopy provides complementary information to infrared spectroscopy by detecting changes in the polarizability of molecular bonds during vibration [10] [26]. The Raman spectrum of cholesteryl butyrate exhibits several characteristic bands that correspond to specific structural features of the molecule [26] [29].
Key features of the Raman spectrum of cholesteryl butyrate include:
A strong band at approximately 1735-1745 cm-1, attributed to the C=O stretching vibration of the ester group [26]. This band is particularly useful for confirming the presence of the butyrate ester linkage [29].
A band at approximately 1650-1670 cm-1, corresponding to the C=C stretching vibration of the alkene group in the steroid nucleus [26]. This band is often more prominent in Raman spectroscopy than in IR spectroscopy due to the high polarizability of the carbon-carbon double bond [29].
Strong bands in the region of 2850-2950 cm-1, assigned to the C-H stretching vibrations of methyl and methylene groups throughout the molecule [26]. These bands reflect the predominantly aliphatic nature of cholesteryl butyrate [29].
A band at approximately 1440-1460 cm-1, attributed to the CH2 scissoring vibrations in both the steroid nucleus and the butyrate moiety [26].
Multiple bands in the fingerprint region (600-1500 cm-1) that arise from complex combinations of bending and stretching vibrations throughout the molecule [26] [29]. While these bands are difficult to assign individually, their collective pattern is characteristic of the overall molecular structure [10].
| Raman Shift (cm-1) | Intensity | Assignment |
|---|---|---|
| 1735-1745 | Strong | C=O stretching (ester) |
| 1650-1670 | Medium | C=C stretching (alkene) |
| 2850-2950 | Strong | C-H stretching (aliphatic) |
| 1440-1460 | Medium | CH2 scissoring |
| 1295-1305 | Medium | CH2 twisting |
| 1060-1080 | Medium | C-O stretching (ester) |
| 700-720 | Weak | C-C stretching (steroid nucleus) |
Raman spectroscopy has been particularly valuable for studying cholesteryl butyrate in different physical states and environments [26]. The technique is sensitive to changes in molecular conformation and packing, making it useful for investigating phase transitions and intermolecular interactions in cholesteryl butyrate samples [10] [29].
Advanced Raman techniques, such as surface-enhanced Raman spectroscopy (SERS) and confocal Raman microscopy, have been applied to enhance sensitivity and spatial resolution in the analysis of cholesteryl butyrate and related compounds [29]. These techniques allow for the detection of cholesteryl butyrate at lower concentrations and in complex matrices, such as biological tissues and cellular environments [26] [29].